2-Methylbenzhydryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

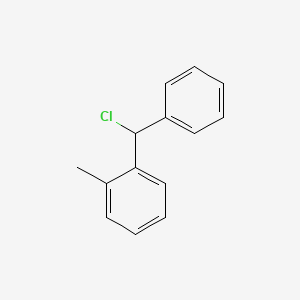

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(phenyl)methyl]-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZTUKIBJQCCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445052 | |

| Record name | 2-METHYLBENZHYDRYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41870-52-4 | |

| Record name | 1-(Chlorophenylmethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41870-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chlorophenylmethyl)-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041870524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBENZHYDRYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chlorophenylmethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(chloro(phenyl)methyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Methylbenzhydryl Chloride: Synthesis, Applications, and Core Methodologies

This guide provides a comprehensive technical overview of this compound (CAS No. 41870-52-4), a pivotal intermediate in advanced organic synthesis, particularly within the pharmaceutical industry. We will delve into its fundamental properties, synthesis protocols, key applications, and the analytical methodologies required for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known by synonyms such as 1-Chloro(phenyl)methyl-2-methylbenzene and 2-(α-Chlorobenzyl)toluene, is a halogenated hydrocarbon that serves as a versatile building block in organic chemistry.[1][2][3] Its significance lies in the reactivity of the benzylic chloride, which makes it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), dyes, and other fine chemicals.[1][4] The primary focus of this guide will be its critical role in the synthesis of non-opioid analgesics, highlighting its importance in modern drug development.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is foundational to its effective and safe use in a laboratory or industrial setting.

Key Physicochemical Properties

The essential properties of this compound are summarized in the table below. This data is critical for designing reaction conditions, purification strategies, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 41870-52-4 | [1][2][3][5][6][7] |

| Molecular Formula | C14H13Cl | [1][2][7] |

| Molecular Weight | 216.71 g/mol | [1][3][4] |

| Appearance | White to light yellow solid (powder to lump) | [1][3][4] |

| Melting Point | 37.0 to 41.0 °C | [3] |

| Boiling Point | 136 °C | [1] |

| Purity | >98.0% (by GC) | [3] |

| Solubility | Soluble in Methanol | [4] |

| IUPAC Name | 1-[chloro(phenyl)methyl]-2-methylbenzene | [2] |

Safety, Handling, and Storage

Trustworthiness through Self-Validating Systems: A robust experimental design inherently includes stringent safety protocols. The following guidelines are essential for handling this compound.

-

Hazard Identification: The compound is an irritant and may cause burning upon contact with skin and eyes.[4] It is classified as very toxic to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, goggles, and a lab coat.[3][4] Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Storage Conditions: Due to its sensitivity to moisture and heat, this compound must be stored under refrigerated conditions (0-10°C) and under an inert gas atmosphere.[3] Containers should be tightly sealed and stored upright to prevent leakage.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, alcohols, and amines.[4][8]

Synthesis of this compound

Expertise in Action: The most common and direct laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 2-methylbenzhydrol. The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is often preferred due to its reactivity and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by an intramolecular attack by the chloride ion, resulting in the desired product with the inversion of stereochemistry (SNi mechanism), though the presence of a base like pyridine can lead to an SN2 mechanism with inversion.

Sources

- 1. This compound | 41870-52-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 41870-52-4 [sigmaaldrich.cn]

- 3. This compound | 41870-52-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 41870-52-4 [chemicalbook.com]

- 7. 2-Methyl benzhydryl chloride | CAS:41870-52-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methylbenzhydryl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzhydryl chloride, a substituted derivative of benzhydryl chloride, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both steric bulk and a reactive benzylic chloride moiety, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a white to light yellow solid at room temperature.[1][2] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 1-(chlorophenylmethyl)-2-methylbenzene | [3] |

| Synonyms | o-tolylphenylmethyl chloride, 1-chloro-1-phenyl-2-methyl-benzene | [1] |

| CAS Number | 41870-52-4 | [1] |

| Molecular Formula | C₁₄H₁₃Cl | [1] |

| Molecular Weight | 216.71 g/mol | [1] |

| Appearance | White to light yellow solid | [1][2] |

| Melting Point | 37-41 °C | [2] |

| Boiling Point | 118-119 °C at 1 Torr | [4] |

| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [4] |

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the reaction of 2-methylbenzhydrol with a chlorinating agent, typically thionyl chloride (SOCl₂).[5] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is converted into a good leaving group, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis from 2-Methylbenzhydrol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

2-Methylbenzhydrol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous calcium chloride (for drying tube)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, dissolve 2-methylbenzhydrol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel. Caution: This reaction releases HCl and SO₂ gases and should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding it to ice-cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the lability of the carbon-chlorine bond at the benzylic position. This position is activated by the adjacent phenyl and o-tolyl groups, which can stabilize a developing positive charge on the carbon atom through resonance. Consequently, this compound readily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) with a wide range of nucleophiles.

Reaction with Nucleophiles

The general mechanism for the reaction of this compound with a nucleophile (Nu⁻) is depicted below. The reaction can proceed through a carbocation intermediate (Sₙ1) or a concerted displacement (Sₙ2), depending on the reaction conditions and the nature of the nucleophile.

Caption: General reaction pathway for nucleophilic substitution.

Spectroscopic Characterization

Definitive structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton on the benzylic carbon is expected to appear as a singlet in the range of 6.0-6.5 ppm. The aromatic protons will resonate in the region of 7.0-7.5 ppm, showing complex splitting patterns due to the two different phenyl rings. The methyl protons on the tolyl group will appear as a singlet around 2.3-2.5 ppm.

-

¹³C NMR: The benzylic carbon atom is expected to have a chemical shift in the range of 60-70 ppm. The aromatic carbons will appear in the typical downfield region of 125-145 ppm. The methyl carbon will resonate at approximately 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216 and an (M+2)⁺ peak at m/z 218 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of a chlorine radical to form a stable benzhydryl cation.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key starting material in the synthesis of the skeletal muscle relaxant and antihistaminic drug, Orphenadrine .

Synthesis of Orphenadrine

Orphenadrine is synthesized via the Williamson ether synthesis, where this compound is reacted with 2-(dimethylamino)ethanol in the presence of a base.

Caption: Synthesis of Orphenadrine from this compound.

This reaction highlights the utility of this compound in introducing the bulky and lipophilic 2-methylbenzhydryl moiety, which is crucial for the pharmacological activity of Orphenadrine.

The 2-Methylbenzhydryl Group in Organic Synthesis

Beyond its role in specific drug syntheses, the 2-methylbenzhydryl group can be considered for use as a protecting group for various functionalities, although this application is not as widely documented as for other benzhydryl derivatives.

Potential as a Protecting Group

The steric hindrance provided by the o-methyl group, combined with the electronic properties of the two aromatic rings, could make the 2-methylbenzhydryl group a useful protecting group for alcohols, thiols, and amines.[6] The introduction would typically proceed via a nucleophilic substitution reaction with this compound. Deprotection could likely be achieved under acidic conditions or through hydrogenolysis, similar to other benzhydryl-based protecting groups.

Solubility Profile

| Solvent | Polarity | Expected Solubility |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Sparingly Soluble |

| Methanol | Polar Protic | Soluble |

| Water | Polar Protic | Insoluble |

Safety, Handling, and Storage

Safety Precautions:

This compound is an irritant to the skin, eyes, and respiratory system.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong oxidizing agents and moisture. Due to its relatively low melting point, refrigeration is often recommended for long-term storage to maintain its stability.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry as a precursor to Orphenadrine. Its synthesis, reactivity, and physical properties are well-defined, making it a reliable building block for the introduction of the 2-methylbenzhydryl functional group. Further research into its potential as a protecting group could expand its utility in complex molecule synthesis. This guide provides the essential technical information for researchers and drug development professionals to effectively and safely utilize this compound in their work.

References

- Bijlsma, U. G., Harms, A. F., & Nauta, W. T. (1955). The effect of a number of substituted diphenhydramine derivatives on the nicotine-tremor in mice. Arzneimittel-Forschung, 5(2), 72-76.

- Harms, A. F., & Nauta, W. T. (1960). The effects of alkyl substitution in drugs. I. The preparation and pharmacological properties of a series of substituted diphenhydramine derivatives. Journal of Medicinal and Pharmaceutical Chemistry, 2(1), 57-77.

- ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- PharmaCompass. (n.d.). 2-Methyl benzhydryl chloride. Retrieved from [Link]

- PubChem. (n.d.). 2-Methylbenzoyl chloride. Retrieved from [Link]

- Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

- Veeprho. (n.d.). Orphenadrine Impurities and Related Compound. Retrieved from [Link]

- PubMed. (1965). INVESTIGATION OF ORPHENADRINE HYDROCHLORIDE AND ORPHENADRINE CITRATE (BETA-DIMETHYLAMINOETHYL-2-METHYL-BENZHYDRYL ETHER HYDROCHLORIDE AND DIHYDROGEN CITRATE). Retrieved from [Link]

- Pharmaffiliates. (n.d.). Orphenadrine Hydrochloride. Retrieved from [Link]

- Veeprho. (n.d.). This compound | CAS 41870-52-4. Retrieved from [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 41870-52-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

An In-Depth Technical Guide to 2-Methylbenzhydryl Chloride for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Methylbenzhydryl chloride. It moves beyond basic data to provide in-depth insights into its synthesis, applications, and handling, grounded in established scientific principles.

Section 1: Core Physicochemical Properties and Structure

This compound, also known by synonyms such as 1-[chloro(phenyl)methyl]-2-methylbenzene, is a versatile organic compound.[1][2] Its utility as a reactive intermediate in the synthesis of pharmaceuticals and other fine chemicals stems from its unique structural and chemical properties.[3][4]

Key Data Summary

A precise understanding of the compound's physical properties is the foundation of its effective application in experimental design. The following table summarizes its critical physicochemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃Cl | [1][2][4] |

| Molecular Weight | 216.71 g/mol | [1][2][3] |

| CAS Number | 41870-52-4 | [1][2][5] |

| Appearance | White to light yellow powder or lump | [3] |

| Melting Point | 37 - 41 °C | [3] |

| Boiling Point | 118-119 °C @ 1 Torr | [3] |

| Solubility | Soluble in Methanol | [3] |

| Purity (Typical) | >98.0% (GC) |

Molecular Structure

The structure features a central carbon atom bonded to a phenyl group, a 2-methylphenyl (o-tolyl) group, a hydrogen atom, and a chlorine atom. This benzylic chloride configuration is key to its reactivity.

Caption: Experimental workflow for the synthesis of this compound.

Section 3: Core Applications in Drug Development

This compound is a valuable building block, primarily used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). [4]Its utility lies in its ability to introduce the 2-methylbenzhydryl moiety into a target molecule through alkylation reactions. [3] The benzhydryl group is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with diverse biological activities, including antihistamines, anticholinergics, and calcium channel blockers. The methyl substituent on one of the phenyl rings can be used to fine-tune the steric and electronic properties of the final molecule, potentially improving its efficacy, selectivity, or pharmacokinetic profile.

Caption: Role as an intermediate in synthetic pathways.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of this compound.

Hazard Profile

The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment. [6]

| Hazard Type | GHS Statement | Precautionary Measures | Source(s) |

|---|---|---|---|

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [6] |

| Environmental | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. | |

Handling and Storage Protocols

Trustworthiness through Control: Adherence to these protocols is a self-validating system for safety and reagent stability. Deviation can lead to reagent decomposition and compromised experimental results.

-

Handling:

-

Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors. [3] * Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [3][6] * Avoid contact with skin and eyes. [3]* Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from moisture. * Keep in a cool, dry, and well-ventilated area. [3][4] * Refrigerated storage (0-10 °C) is recommended to ensure long-term stability. * Store away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines. [3][7]

-

References

-

This compound - ChemBK. [Link]

-

2-Methyl Benzhydryl Chloride in Navi Mumbai, Pratap Organics Pvt. Ltd. | ID - IndiaMART. [Link]

-

2-methyl Benzhydryl Chloride at Best Price in Navi Mumbai, Maharashtra | Pratap Organics Pvt. Ltd. - Tradeindia. [Link]

Sources

- 1. This compound | 41870-52-4 [sigmaaldrich.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 41870-52-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound | 41870-52-4 [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Melting Point of 2-Methylbenzhydryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, the physical properties of intermediate compounds are of paramount importance. They dictate not only the reaction kinetics and purification strategies but also the overall efficiency and reproducibility of a synthetic route. Among these properties, the melting point stands as a critical first-line indicator of purity and identity. This guide provides a comprehensive technical overview of the melting point of 2-Methylbenzhydryl chloride (CAS 41870-52-4), a key intermediate in the synthesis of various organic molecules.[1] This document moves beyond a simple statement of the melting point value to explore the underlying principles of its determination, the factors influencing its measurement, and the practical considerations for obtaining accurate and reliable data.

Core Physicochemical Properties of this compound

This compound, also known as 1-chloro(2-methylphenyl)phenylmethane, is a crystalline solid at room temperature.[2][3] Its fundamental physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 41870-52-4 | [2][3] |

| Molecular Formula | C₁₄H₁₃Cl | [2] |

| Molecular Weight | 216.71 g/mol | [2] |

| Appearance | White to light yellow powder or lump | [2][3] |

| Melting Point | 40 °C (reported); 37.0 - 41.0 °C (range) | [2][3] |

| Boiling Point | 118-119 °C at 1 Torr | [2] |

| Solubility | Soluble in Methanol | [2] |

The melting point is a key specification for this compound, with most suppliers indicating a value of approximately 40°C.[2] One supplier provides a melting range of 37.0 to 41.0 °C, which can be indicative of the purity level of the commercial-grade material.[3]

The Significance of Melting Point in the Context of this compound

The accurate determination of the melting point of this compound serves two primary functions in a research and development setting:

-

Identification: As a distinct physical constant, the melting point can be used to confirm the identity of a synthesized batch of this compound against a known standard.

-

Purity Assessment: The sharpness of the melting point range provides a rapid and effective measure of purity. A broad melting range typically indicates the presence of impurities, which depress and widen the melting point transition.

Factors Influencing the Melting Point of this compound

The observed melting point of this compound can be influenced by several factors, which are critical to consider for accurate characterization.

Impurities from Synthesis

The most common method for the preparation of this compound is the reaction of 2-methylbenzhydrol with thionyl chloride (SOCl₂).[4]

Reaction Scheme:

Potential impurities arising from this synthesis that can affect the melting point include:

-

Unreacted 2-Methylbenzhydrol: The starting alcohol has a significantly higher melting point (93-95 °C).[5] Its presence as an impurity will lead to a depression and broadening of the observed melting point of the final product.

-

Byproducts of Thionyl Chloride: Thionyl chloride can react with traces of water to form sulfur dioxide and hydrogen chloride. While volatile, their presence during the reaction can potentially lead to side reactions.

-

Side-Reaction Products: Over-chlorination or other side reactions, though less common under controlled conditions, could introduce other chlorinated species that would act as impurities.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While there is no specific literature detailing the polymorphism of this compound, it is a phenomenon that should be considered, especially in the context of substituted aromatic compounds where different packing arrangements in the crystal lattice are possible. If different crystalline forms of this compound exist, they would likely have distinct melting points.

Standard Operating Procedure for Melting Point Determination

To ensure accurate and reproducible melting point data for this compound, a standardized protocol should be followed. The following procedure is based on established pharmacopeial methods.

Apparatus

-

Melting point apparatus with a heating block and a calibrated thermometer or an automated instrument.

-

Capillary tubes (closed at one end).

Sample Preparation

-

Ensure the this compound sample is dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Introduce the powdered sample into a capillary tube by tapping the open end into the powder.

-

Compact the sample at the bottom of the tube by tapping the closed end on a hard surface. The packed sample height should be approximately 2-4 mm.

Measurement

-

Initial Rapid Determination (Optional but Recommended):

-

Set a rapid heating rate (e.g., 10-20 °C/min).

-

Observe the approximate temperature at which the sample melts. This provides a rough estimate of the melting point.

-

-

Accurate Determination:

-

Allow the heating block to cool to at least 20°C below the estimated melting point.

-

Place the capillary tube with the sample in the heating block.

-

Set the heating rate to 1-2 °C/min.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

The workflow for this experimental procedure is illustrated in the following diagram:

Caption: Experimental workflow for melting point determination.

Interpreting the Results

-

Sharp Melting Point (e.g., within a 1-2 °C range): This is indicative of a high-purity sample.

-

Broad Melting Point (e.g., > 2 °C range): This suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.

-

Depressed Melting Point: The presence of soluble impurities will typically lower the melting point below the value for the pure substance.

Conclusion

The melting point of this compound, centered around 40°C , is a critical parameter for its identification and quality control.[2] For professionals in drug development and chemical synthesis, a thorough understanding of not just the value itself, but also the methodologies for its accurate determination and the factors that can influence it, is essential. By adhering to standardized protocols and being cognizant of potential impurities from its synthesis, researchers can ensure the reliability of their findings and the quality of their materials. This in-depth guide provides the foundational knowledge to approach the melting point determination of this compound with scientific rigor and practical insight.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Methylbenzhydryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-methylbenzhydryl chloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for reaction optimization, purification, and formulation development. This document is structured to provide not only available solubility data but also the scientific rationale behind solvent selection and detailed methodologies for in-house solubility determination, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₃Cl | [1][2] |

| Molecular Weight | 216.71 g/mol | [1][2] |

| Appearance | White to light yellow powder or lump | [1][2] |

| Melting Point | Approximately 40 °C | [1][2] |

| Boiling Point | 118-119 °C at 1 Torr | [1][2] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Expert Insight: The structure of this compound, featuring two phenyl rings and a chlorine atom attached to a benzylic carbon, suggests a largely non-polar character. However, the molecule is not entirely symmetrical due to the methyl group on one of the phenyl rings. This slight asymmetry, combined with the polar C-Cl bond, can influence its interaction with various solvents. Its solid state at room temperature necessitates dissolution for most synthetic applications.

Quantitative Solubility Data

While qualitative statements indicating that this compound is "soluble in methanol" are available, specific quantitative solubility data in common organic solvents and water is not readily found in publicly accessible literature.[1][2] The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Polarity Index | Solubility ( g/100 mL) at 25°C | Observations |

| Water | 9.0 | Data not available | Likely very low due to non-polar nature. |

| Methanol | 6.6 | Data not available | Reported to be soluble. |

| Ethanol | 5.2 | Data not available | Expected to be soluble. |

| Isopropanol | 4.3 | Data not available | Expected to be soluble. |

| Acetone | 5.1 | Data not available | Expected to be soluble. |

| Dichloromethane | 3.4 | Data not available | Expected to be highly soluble. |

| Tetrahydrofuran (THF) | 4.2 | Data not available | Expected to be highly soluble. |

| Ethyl Acetate | 4.3 | Data not available | Expected to be soluble. |

| Toluene | 2.4 | Data not available | Expected to be highly soluble. |

| Hexane | 0.0 | Data not available | Likely soluble, but potentially less so than in more polar organic solvents. |

| N,N-Dimethylformamide (DMF) | 6.4 | Data not available | Expected to be soluble. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | Expected to be soluble. |

Rationale for Solvent Selection: The listed solvents cover a range of polarities and proticities, which are key factors in determining solubility. "Like dissolves like" is a guiding principle; the non-polar aromatic rings of this compound suggest good solubility in non-polar solvents like toluene and hexane. However, the polar C-Cl bond may allow for favorable interactions with more polar aprotic solvents like acetone, ethyl acetate, and THF. Protic solvents like alcohols can also be effective, as evidenced by the reported solubility in methanol.

Experimental Protocol for Solubility Determination

Given the lack of publicly available quantitative data, the following detailed protocol, based on the OECD Guideline 105 for water solubility and adaptable for organic solvents, is provided to enable researchers to determine the solubility of this compound in-house.[3][4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended; however, 24-48 hours is a typical starting point.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Causality and Self-Validation in Experimental Design

-

Expertise & Experience: The choice of agitation during equilibration is to accelerate the dissolution process and ensure the entire volume of the solvent is in contact with the solute. The use of a constant temperature environment is paramount as solubility is temperature-dependent.

-

Trustworthiness: The protocol incorporates self-validating steps. For instance, analyzing samples taken at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached when the calculated solubility values plateau. Additionally, the use of a calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the analytical measurement.

Handling and Stability Considerations

This compound is a reactive compound, and its stability during the solubility experiment is a critical consideration.

-

Hydrolysis: Benzhydryl chlorides are susceptible to hydrolysis, which can be accelerated in the presence of water. For solubility determination in protic solvents or if there is any residual water, it is advisable to monitor for the appearance of the corresponding alcohol (2-methylbenzhydrol) as a degradation product using the analytical method.

-

Nucleophilic Substitution: The compound is reactive towards nucleophiles. Care should be taken to use high-purity, non-nucleophilic solvents where possible, or to account for any potential reactions.

-

Safety: this compound is an irritant.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the physicochemical properties and employing a well-designed, self-validating experimental workflow, researchers in drug development and other scientific fields can generate the reliable solubility data required for their applications.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

FILAB (2023), Solubility testing in accordance with the OECD 105. [Link]

-

OECD (2009), OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). [Link]

-

OECD iLibrary. Test No. 105: Water Solubility. [Link]

-

Scymaris. Water Solubility | OECD 105. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

R Discovery. Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]

-

ChemBK. This compound. [Link]

-

PharmaCompass.com. 2-Methyl benzhydryl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

National Institute for Environmental Studies, Japan. Organic solvents. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

Murov, S. L. Properties of Common Organic Solvents. [Link]

-

National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectral Characterization of 2-Methylbenzhydryl Chloride

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the spectral data essential for the structural elucidation and quality control of 2-Methylbenzhydryl chloride. As a Senior Application Scientist, the following content is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations for this key organic intermediate.

Introduction: The Structural Significance of this compound

This compound (C₁₄H₁₃Cl), also known as chloro(2-methylphenyl)phenylmethane, is a versatile chemical intermediate.[1][2] Its benzhydryl core is a common scaffold in medicinal chemistry. Accurate and comprehensive spectral analysis is paramount to confirm its identity, purity, and stability, ensuring the integrity of subsequent synthetic steps and the quality of final products. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, methine, and methyl protons. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Expected ¹H NMR Spectral Data (Predicted):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅ & C₆H₄) | 7.1 - 7.5 | Multiplet (m) | 9H |

| Methine (-CH-) | ~6.5 | Singlet (s) | 1H |

| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H |

Causality Behind the Assignments:

-

Aromatic Protons (7.1 - 7.5 ppm): The nine protons on the two phenyl rings resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The overlapping signals will appear as a complex multiplet.

-

Methine Proton (~6.5 ppm): The single proton on the carbon bearing the chlorine and the two phenyl groups is significantly deshielded by the electronegative chlorine atom and the adjacent aromatic rings. It is expected to appear as a singlet as it has no adjacent protons.

-

Methyl Protons (~2.4 ppm): The three protons of the methyl group attached to the phenyl ring are in a relatively shielded environment and are expected to appear as a sharp singlet.

Carbon-¹³ (¹³C) NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data (Predicted):

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-Ar) | 135 - 145 |

| Aromatic (CH-Ar) | 125 - 130 |

| Methine (-CH-) | 60 - 70 |

| Methyl (-CH₃) | 20 - 25 |

Expert Insights on ¹³C Assignments:

-

The chemical shifts of the aromatic carbons are in the typical range of 125-145 ppm. The quaternary carbons (those attached to other carbons and not hydrogen) will have different chemical shifts from the protonated aromatic carbons.

-

The methine carbon, directly attached to the electron-withdrawing chlorine atom, will be significantly deshielded and appear in the 60-70 ppm region.

-

The methyl carbon will be the most shielded, resonating in the upfield region of 20-25 ppm.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum with proton decoupling to obtain singlets for each carbon.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Alkyl (CH₃) |

| 1600, 1490, 1450 | C=C stretch | Aromatic Ring |

| 800 - 690 | C-H bend | Aromatic (out-of-plane) |

| 800 - 600 | C-Cl stretch | Alkyl Halide |

Authoritative Grounding in IR Interpretation:

-

The presence of sharp peaks between 3100-3000 cm⁻¹ and the characteristic ring stretching vibrations around 1600, 1490, and 1450 cm⁻¹ are definitive indicators of the aromatic rings.

-

The C-H stretching of the methyl group will be observed in the 3000-2850 cm⁻¹ region.

-

The C-Cl stretching vibration is expected in the fingerprint region (below 1500 cm⁻¹), typically between 800-600 cm⁻¹, and its exact position can be influenced by the overall molecular structure.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Methodology:

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is clean and a background spectrum has been collected.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

-

Data Processing: The software will automatically process the data to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Significance |

| 216/218 | [C₁₄H₁₃Cl]⁺ | Molecular Ion (M⁺) and M+2 isotope peak |

| 181 | [C₁₄H₁₃]⁺ | Loss of Cl |

| 165 | [C₁₃H₉]⁺ | Benzhydryl cation fragment |

Trustworthiness in Mass Spectral Interpretation:

-

Molecular Ion Peak: The presence of a pair of peaks at m/z 216 and 218 in an approximate 3:1 ratio is a clear indication of the presence of one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular weight of the compound.

-

Fragmentation Pattern: The most likely fragmentation pathway involves the loss of the chlorine radical to form a stable benzhydryl cation. Further fragmentation of the aromatic rings can also be observed. The base peak (the most intense peak) will likely correspond to a particularly stable carbocation fragment.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

Integrated Spectral Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a self-validating and unambiguous structural confirmation of this compound.

By combining the detailed connectivity from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can be highly confident in the identity and purity of their this compound sample.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-Methylbenzhydryl Chloride from 2-Methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and reliable two-step synthesis route for 2-Methylbenzhydryl chloride, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The synthesis originates from 2-methylbenzaldehyde and proceeds through a Grignard reaction to form the intermediate 2-methylbenzhydrol, which is subsequently converted to the final product via chlorination with thionyl chloride. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical process considerations to ensure successful and reproducible synthesis.

Introduction and Synthetic Overview

This compound, also known as chloro(2-methylphenyl)phenylmethane, is a valuable building block in organic synthesis.[3] Its structural motif is found in a range of pharmacologically active molecules, making its efficient synthesis a topic of significant interest. This guide details a well-established and scalable two-step pathway starting from 2-methylbenzaldehyde.

The overall synthetic strategy is outlined below:

-

Step 1: Grignard Reaction. 2-methylbenzaldehyde is treated with a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), to form the secondary alcohol, (2-methylphenyl)(phenyl)methanol, also known as 2-methylbenzhydrol.

-

Step 2: Chlorination. The intermediate alcohol, 2-methylbenzhydrol, is converted to the target compound, this compound, using a chlorinating agent such as thionyl chloride (SOCl₂).[2]

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 2-Methylbenzhydrol via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[4] In this synthesis, the nucleophilic carbon of phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde.[5][6]

Reaction Mechanism

The reaction proceeds via nucleophilic addition. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[6][7]

Caption: Mechanism of 2-methylbenzhydrol formation via Grignard reaction.

Experimental Protocol: Grignard Reaction

A. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried to eliminate any trace of water, which would quench the Grignard reagent.[8][9][10]

-

Reagent Charging: To the flask, add magnesium turnings. Place a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) into the dropping funnel.

-

Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. Initiation may be spontaneous, evidenced by cloudiness and gentle boiling of the ether.[11] If the reaction does not start, a small crystal of iodine or gentle warming may be required to activate the magnesium surface.[12]

-

Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark, cloudy solution is the phenylmagnesium bromide reagent.[8][11]

B. Reaction with 2-Methylbenzaldehyde

-

Reactant Preparation: In a separate flask, prepare a solution of 2-methylbenzaldehyde in anhydrous diethyl ether.

-

Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add the 2-methylbenzaldehyde solution from a dropping funnel. Control the addition rate to maintain a gentle reflux and prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion. The mixture will likely become a thick, viscous slurry.

-

Workup (Quenching): Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the alkoxide intermediate and dissolves the magnesium salts.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation to yield the crude 2-methylbenzhydrol, which can be purified further by recrystallization or column chromatography if necessary.

| Parameter | Recommended Condition | Rationale / Field Insight |

| Solvent | Anhydrous Diethyl Ether or THF | Grignard reagents are extremely basic and react with protic solvents like water or alcohols.[8][13] Anhydrous ether/THF is required to stabilize the reagent. |

| Temperature | Reflux during formation; 0°C to RT for aldehyde addition | Formation is exothermic. Addition to the aldehyde is cooled initially to control the reaction rate and minimize side products like biphenyl.[10] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture, which would decrease the yield. |

| Workup | Saturated NH₄Cl (aq) or dilute HCl | A mild acidic workup protonates the alkoxide without causing potential acid-catalyzed dehydration of the resulting alcohol. |

Part II: Chlorination of 2-Methylbenzhydrol

The conversion of alcohols to alkyl chlorides is a fundamental transformation.[14] For secondary benzylic alcohols like 2-methylbenzhydrol, thionyl chloride (SOCl₂) is a highly effective reagent. It converts the hydroxyl group, a poor leaving group, into a chlorosulfite group, which is an excellent leaving group.[15][16]

Reaction Mechanism

The reaction of an alcohol with thionyl chloride can proceed through several mechanisms (Sₙ2, Sₙ1, or Sₙi) depending on the substrate and reaction conditions.[17][18] For a secondary benzylic alcohol, the mechanism often involves an intimate ion pair (Sₙi - Substitution Nucleophilic internal) or a carbocation intermediate, especially given the stability of the benzylic carbocation.

-

Formation of Alkyl Chlorosulfite: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion.[16]

-

Intermediate Formation: A proton is lost, forming an alkyl chlorosulfite intermediate.

-

Substitution: This intermediate collapses. The C-O bond breaks, and the chloride from the chlorosulfite group attacks the carbon, leading to the alkyl chloride product with retention of configuration (Sₙi). Alternatively, the chlorosulfite can leave to form a carbocation, which is then attacked by a chloride ion. The process liberates sulfur dioxide (SO₂) gas and hydrogen chloride (HCl).[15] The addition of a base like pyridine can alter the mechanism to a clean Sₙ2 pathway with inversion of stereochemistry.[17][19]

Sources

- 1. This compound | 41870-52-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 41870-52-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Grignard reaction - Wikipedia [en.wikipedia.org]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. research.tue.nl [research.tue.nl]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 2-Methylbenzhydryl Chloride from 2-Methylbenzhydrol

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Methylbenzhydryl chloride, a critical intermediate in the development of various pharmaceutical compounds.[1][2] The primary focus is on the chlorination of 2-methylbenzhydrol using thionyl chloride (SOCl₂), a widely adopted and efficient method. This document elucidates the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, discusses analytical characterization techniques, and outlines crucial safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, experience-driven insights to ensure a successful and safe laboratory execution.

Introduction and Strategic Importance

This compound, also known as 2-(α-Chlorobenzyl)toluene, is a halogenated hydrocarbon whose structural motif is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] Its utility stems from the reactivity of the benzylic chloride, which serves as an excellent electrophilic site for nucleophilic substitution, enabling the construction of more complex molecular architectures.

The conversion of the precursor alcohol, 2-methylbenzhydrol, to the target chloride is a fundamental SN1 or SNi type reaction. While several chlorinating agents can achieve this transformation, thionyl chloride (SOCl₂) is often the reagent of choice due to its high reactivity and the convenient nature of its byproducts. The reaction proceeds cleanly, as the inorganic byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying product purification.[4][5]

This guide provides a comprehensive framework for this synthesis, grounded in established chemical principles and validated laboratory practices.

Reaction Mechanism: The Conversion of an Alcohol to an Alkyl Chloride

The reaction of a secondary alcohol like 2-methylbenzhydrol with thionyl chloride is a classic example of nucleophilic substitution. The hydroxyl group (-OH) of the alcohol is a poor leaving group, and the primary role of thionyl chloride is to convert it into an excellent leaving group, facilitating its displacement by a chloride ion.[6]

The reaction typically proceeds through an internal nucleophilic substitution (SNi) mechanism.

Step 1: Formation of the Alkyl Chlorosulfite Intermediate The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation (often by the previously expelled chloride ion or a weak base like pyridine, if added) to form a key intermediate, an alkyl chlorosulfite.[6]

Step 2: Internal Attack and Product Formation The C-O bond of the chlorosulfite intermediate cleaves, and the chloride atom from the same intermediate attacks the carbocationic center from the same face. This internal delivery of the nucleophile results in the formation of the final product, this compound, with retention of stereochemistry. The intermediate decomposes into the stable gaseous byproducts SO₂ and HCl.[4][7]

This concerted, internal mechanism is illustrated below.

Caption: SNi reaction mechanism for the chlorination of 2-methylbenzhydrol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly the anhydrous conditions, is critical for achieving a high yield and purity.

Materials and Equipment

-

Reagents: 2-Methylbenzhydrol, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM) or Toluene, 5% Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice bath, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Synthesis Workflow

CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[8][9][10] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and neoprene or nitrile gloves, is mandatory.[11]

-

Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Equip the condenser with a drying tube to protect the reaction from atmospheric moisture. The entire system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reactant Preparation: In the round-bottom flask, dissolve 2-methylbenzhydrol in an appropriate volume of anhydrous DCM (or toluene). Stir the solution until the solid is fully dissolved.

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Charge the dropping funnel with thionyl chloride (typically 1.2 to 1.5 molar equivalents). Add the thionyl chloride dropwise to the alcohol solution over 30-60 minutes.

-

Causality Insight: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts from excessive heat.[7]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 2-methylbenzhydrol spot.

-

Solvent Removal: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The distillation apparatus should be protected with a base trap (e.g., NaOH solution) to neutralize the toxic and corrosive vapors.[12]

-

Work-up & Neutralization: Dissolve the crude residue in a fresh portion of DCM. Transfer the solution to a separatory funnel.

-

Carefully wash the organic layer by slowly adding a 5% NaHCO₃ solution. Caution: This neutralization will produce CO₂ gas; vent the separatory funnel frequently to release pressure.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Causality Insight: The bicarbonate wash neutralizes residual HCl and acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Filtration: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Allow it to stand for 15-20 minutes, then filter to remove the drying agent.

-

Final Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which typically presents as a white to light yellow powder or lump. Further purification can be achieved via recrystallization if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table provides an example calculation for a laboratory-scale synthesis.

| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Methylbenzhydrol[13] | 198.26 | 10.0 g | 0.0504 | 1.0 |

| Thionyl Chloride[7] | 118.97 | 5.4 mL (8.9 g) | 0.0756 | 1.5 |

| Theoretical Yield | 216.71 | 10.93 g | 0.0504 | 1.0 |

Analytical Characterization of the Product

Confirming the structure and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic and physical methods provides an unambiguous characterization.[14]

-

¹H NMR Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the broad singlet corresponding to the alcohol -OH proton and the downfield shift of the benzylic proton (-CH(OH)-) to a new singlet in the region of the benzylic chloride (-CHCl-). The aromatic and methyl protons will remain in their respective regions.

-

¹³C NMR Spectroscopy: The carbon attached to the hydroxyl group will experience a significant shift upon chlorination.

-

Infrared (IR) Spectroscopy: The primary diagnostic change will be the disappearance of the strong, broad O-H stretching band from the starting material (typically ~3200-3600 cm⁻¹). The C-Cl stretch of the product will appear in the fingerprint region (typically ~600-800 cm⁻¹).[15]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the product (C₁₄H₁₃Cl). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible in the M and M+2 peaks, providing definitive evidence of chlorination.[14]

-

Melting Point: The purified product should exhibit a sharp melting point consistent with literature values (approx. 37-41 °C).

Safety, Handling, and Waste Disposal

This section cannot be overstated in its importance. A thorough risk assessment must be conducted before beginning any work.[16]

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly toxic if inhaled, corrosive, and causes severe skin burns and eye damage.[8][10] Reacts violently with water, alcohols, and bases, releasing toxic SO₂ and HCl gas.[7][17] It is listed under the Chemical Weapons Convention.[9]

-

Handling: Always handle in a chemical fume hood.[9] Ensure all glassware is scrupulously dry. Never add water to thionyl chloride.[17] Keep away from incompatible materials.[9]

-

PPE: Wear chemical-resistant gloves (neoprene or PVC), a full-face shield over safety goggles, and a lab coat.[10][11]

-

-

This compound:

-

Hazards: Causes skin irritation. Very toxic to aquatic life with long-lasting effects.

-

Handling: Avoid contact with skin and eyes. Wear appropriate PPE.

-

-

Waste Disposal:

-

Never quench residual thionyl chloride with water directly. A recommended method is to slowly add the waste to a large volume of a stirred, cooled basic solution (like sodium carbonate or calcium hydroxide).

-

All contaminated materials and reaction waste must be collected in properly labeled containers and disposed of as hazardous waste according to institutional and local regulations.[9]

-

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

University of California, Santa Barbara. (2013). SOP 0079 - Thionyl Chloride. Available at: [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]

-

Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Available at: [Link]

-

Wikipedia. (n.d.). Thionyl chloride. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by: SOCl2. Available at: [Link]

-

ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Available at: [Link]

-

Michael S. Leonard. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: [Link]

-

PharmaCompass.com. (n.d.). 2-Methyl benzhydryl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

-

PubChem - NIH. (n.d.). 2-Methylbenzhydrol. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 2-Methylbenzhydrol. Available at: [Link]

-

CP Lab Safety. (n.d.). This compound, 25g, Each. Available at: [Link]

- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). SN1 reaction between 2-methyl-2-propanol and HCl. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7.8: Orientation of Electrophilic Additions - Markovnikov's Rule. Available at: [Link]

-

Physics & Maths Tutor. (n.d.). CP6 Chlorination of 2-methylpropan-2-ol with Concentrated Hydrochloric Acid. Available at: [Link]

-

Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 41870-52-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 2-Methyl benzhydryl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 6. youtube.com [youtube.com]

- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. drexel.edu [drexel.edu]

- 10. lanxess.com [lanxess.com]

- 11. bionium.miami.edu [bionium.miami.edu]

- 12. researchgate.net [researchgate.net]

- 13. 2-Methylbenzhydrol | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. orgsyn.org [orgsyn.org]

- 17. spectrumchemical.com [spectrumchemical.com]

Thionyl chloride in 2-Methylbenzhydryl chloride synthesis

An In-depth Technical Guide to the Synthesis of 2-Methylbenzhydryl Chloride Using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract